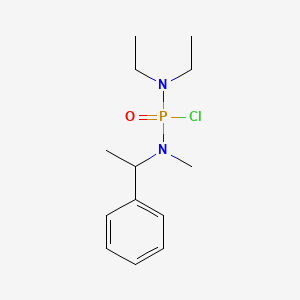
N,N-Diethyl-N'-methyl-N'-(1-phenylethyl)phosphorodiamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride is a chemical compound with the molecular formula C13H22ClN2OP It is a phosphorodiamidic chloride derivative, characterized by the presence of a phenylethyl group, diethyl groups, and a methyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride typically involves the reaction of diethylamine, methylamine, and 1-phenylethylamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diethylamine and methylamine are reacted with phosphorus oxychloride to form an intermediate phosphorodiamidic chloride.
Step 2: The intermediate is then reacted with 1-phenylethylamine to yield the final product.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as recrystallization or distillation, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidic oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorodiamidic oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phosphorodiamidic compounds.
Scientific Research Applications
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorodiamidic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-methylphosphorodiamidic chloride
- N,N-Diethyl-N’-(1-phenylethyl)phosphorodiamidic chloride
- N,N-Dimethyl-N’-(1-phenylethyl)phosphorodiamidic chloride
Uniqueness
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride is unique due to the presence of both diethyl and phenylethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
185683-01-6 |
|---|---|
Molecular Formula |
C13H22ClN2OP |
Molecular Weight |
288.75 g/mol |
IUPAC Name |
N-[chloro(diethylamino)phosphoryl]-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C13H22ClN2OP/c1-5-16(6-2)18(14,17)15(4)12(3)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
RCYJMIGMTHGNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(C)C(C)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















